

N-Isopropylmethylamine: A Versatile Building Block in Modern Organic Synthesis

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Compound of Interest

Compound Name: **N-Isopropylmethylamine**

Cat. No.: **B134641**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Isopropylmethylamine, a secondary aliphatic amine, has emerged as a crucial building block in organic synthesis, particularly in the development of pharmacologically active compounds. Its unique structural motif, featuring both a methyl and an isopropyl group attached to a nitrogen atom, imparts specific physicochemical properties to the resulting molecules, influencing their biological activity, metabolic stability, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of **N-isopropylmethylamine**, including its properties, synthesis, and its application in key synthetic transformations, with a focus on detailed experimental protocols and the biological significance of the resulting compounds.

Physicochemical and Safety Data of N-Isopropylmethylamine

A thorough understanding of the physical and chemical properties of **N-isopropylmethylamine** is paramount for its safe handling and effective use in synthesis.

Property	Value	Reference
Chemical Formula	C ₄ H ₁₁ N	[1]
Molecular Weight	73.14 g/mol	[1]
Appearance	Colorless liquid	[2]
Boiling Point	50-53 °C	[1]
Density	0.702 g/mL at 25 °C	[1]
Flash Point	-32 °C	[1]
CAS Number	4747-21-1	[1]
Solubility	Soluble in water, ethanol, and ether	

Safety Information:

Hazard Statement	Precautionary Statement
H225: Highly flammable liquid and vapor.	P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
H302: Harmful if swallowed.	P280: Wear protective gloves/protective clothing/eye protection/face protection.
H314: Causes severe skin burns and eye damage.	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H331: Toxic if inhaled.	P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

Synthesis of N-Isopropylmethylamine

Several methods have been reported for the synthesis of **N-isopropylmethylamine**, with the choice of route often depending on the availability of starting materials and the desired scale of production.

Reductive Amination of Acetone with Methylamine

A common and efficient method involves the reductive amination of acetone with methylamine. This reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to the target secondary amine.

Experimental Protocol:

- In a suitable reaction vessel, combine methylamine (1.0 equivalent) and acetone (1.2 equivalents) in a solvent such as methanol.
- Add a reducing agent, for example, sodium borohydride (NaBH_4) or hydrogen gas with a suitable catalyst (e.g., Palladium on carbon), portion-wise while maintaining the temperature between 0 and 10 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS or TLC).
- Upon completion, quench the reaction by carefully adding water.
- Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
- Dry the combined organic layers over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4).
- Remove the solvent under reduced pressure.
- Purify the crude product by fractional distillation to obtain pure **N-isopropylmethylamine**.

Synthesis from Isopropylamine and Formaldehyde

Another established method involves the reaction of isopropylamine with formaldehyde, followed by a reduction step.^[3] This two-step process first forms the intermediate 1,3,5-tri(isopropyl)hexahydro-1,3,5-triazine, which is then decomposed and reduced to yield **N-isopropylmethylamine**.^[3]

Experimental Protocol:

- Formation of 1,3,5-tri(isopropyl)hexahydro-1,3,5-triazine: To a cooled (0-5 °C) and stirred solution of anhydrous isopropylamine (1.0 equivalent), slowly add a 37% aqueous solution of formaldehyde (1.0 equivalent). An oily layer of the triazine will form. Separate the oily layer and dry it over anhydrous potassium carbonate.
- Reduction to **N-isopropylmethylamine**: In a separate flask, prepare a suspension of zinc dust in water. Cool the suspension to -10 to 0 °C. Simultaneously and slowly add the dried triazine from the previous step and concentrated hydrochloric acid to the zinc suspension with vigorous stirring. After the addition is complete, continue stirring for an additional hour. Filter off the excess zinc dust.
- Isolation: Slowly add the filtrate to a hot (80-100 °C) aqueous solution of sodium hydroxide. The **N-isopropylmethylamine** will be liberated and can be collected by distillation.
- Purification: The collected distillate can be further purified by fractional distillation to yield pure **N-isopropylmethylamine**.

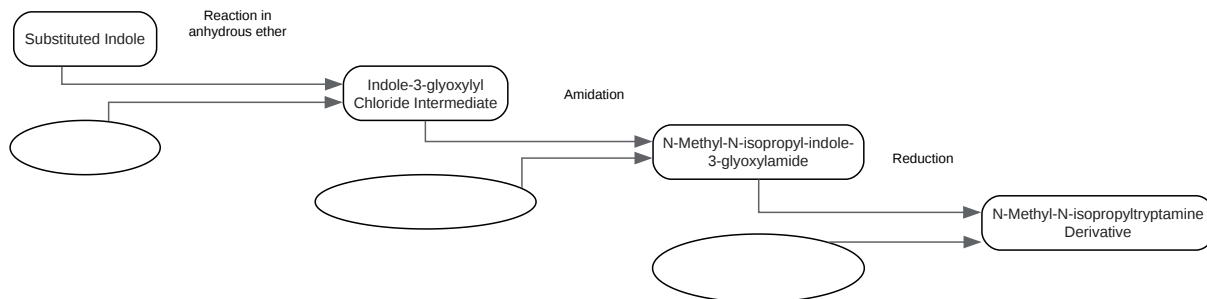
Applications in Organic Synthesis

N-Isopropylmethylamine serves as a versatile precursor in the synthesis of a wide range of organic molecules, most notably in the construction of tryptamine derivatives and in carbonylation reactions.

The Speeter-Anthony Tryptamine Synthesis

The Speeter-Anthony synthesis is a classic and highly effective method for the preparation of various tryptamine derivatives, many of which exhibit significant psychoactive properties.^[4] This multi-step synthesis utilizes an indole starting material and introduces the ethylamine side chain through a sequence of reactions involving **N-isopropylmethylamine**.

General Workflow:

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Caption: General workflow of the Speeter-Anthony tryptamine synthesis.

Detailed Experimental Protocol for the Synthesis of 4-Hydroxy-N-isopropyltryptamine (4-HO-NiPT):[5]

This protocol provides a specific example of the Speeter-Anthony synthesis using **N-isopropylmethylamine** to synthesize a psilocin analog.

- Formation of N-isopropyl-4-benzyloxy-3-indoleglyoxylamide:
 - Dissolve 4-benzyloxyindole (1.0 eq) in anhydrous diethyl ether.
 - Cool the solution to 0 °C and add oxalyl chloride (2.0 eq) dropwise.
 - Stir the mixture at 0 °C for 6 hours.
 - Add N-isopropylamine (a close analog, demonstrating the principle; **N-isopropylmethylamine** would be used similarly) (8.0 eq) dropwise.
 - Warm the reaction to room temperature and stir overnight.

- Remove the solvent in *vacuo* and purify the residue by silica gel column chromatography to yield the glyoxylamide (96% yield).[5]
- Reduction to 4-Benzyl-N-isopropyltryptamine:
 - Suspend the glyoxylamide (1.0 eq) in anhydrous tetrahydrofuran (THF).
 - Add borane-tetrahydrofuran complex (1.0 M solution, 3.0 eq) dropwise at 0 °C.
 - Heat the reaction at reflux overnight.
 - Cool to room temperature and quench with 2.0 M hydrochloric acid.
 - Heat at 0 °C for 2 hours.
 - Cool to room temperature and basify with ammonium hydroxide (pH > 8).
 - Extract with methylene chloride, wash with water and brine, and dry over sodium sulfate.
 - Remove the solvent and purify by silica gel column chromatography (23% yield).[5]
- Debenzylation to 4-Hydroxy-N-isopropyltryptamine:
 - Dissolve the benzyl-N-isopropyltryptamine (1.0 eq) in methanol.
 - Add palladium on carbon (Pd/C) and palladium hydroxide on carbon.
 - Stir the mixture under a hydrogen atmosphere for 3 hours.
 - Filter the catalyst and purify the product.

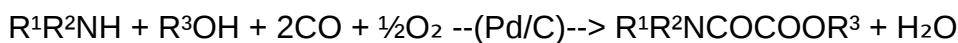
Quantitative Data for Tryptamine Synthesis:

Compound	Starting Material	Amine	Reducing Agent	Overall Yield	Reference
5-Benzyl- 3-(2-dibenzylaminooethyl)-indole	5-Benzylindole	Dibenzylamine	LiAlH ₄	92% (from glyoxylamide)	[6]
HCl					
5-Benzyl- 3-(2-dimethylaminooethyl)-indole	5-Benzylindole	Dimethylamine	LiAlH ₄	High	[6]
HCl					
4-Hydroxy-N-isopropyltryptamine	4-Benzylindole	Isopropylamine	Borane-THF	~22% (over 2 steps)	[5]

Palladium-Catalyzed Oxidative Cross-Double-Carbonylation

N-Isopropylmethylamine can also be utilized in palladium-catalyzed carbonylation reactions. A notable example is the oxidative cross-double-carbonylation of amines and alcohols to produce oxamates. This reaction is advantageous as it can proceed under mild conditions without the need for a co-catalyst, base, or ligand, and the heterogeneous Pd/C catalyst can be easily recovered and reused.

General Reaction Scheme:



Experimental Protocol Outline:

A typical procedure would involve charging a pressure reactor with **N-isopropylmethylamine**, an alcohol, and the Pd/C catalyst in a suitable solvent. The reactor is then pressurized with carbon monoxide and oxygen (or air) and heated to the desired temperature for a specified

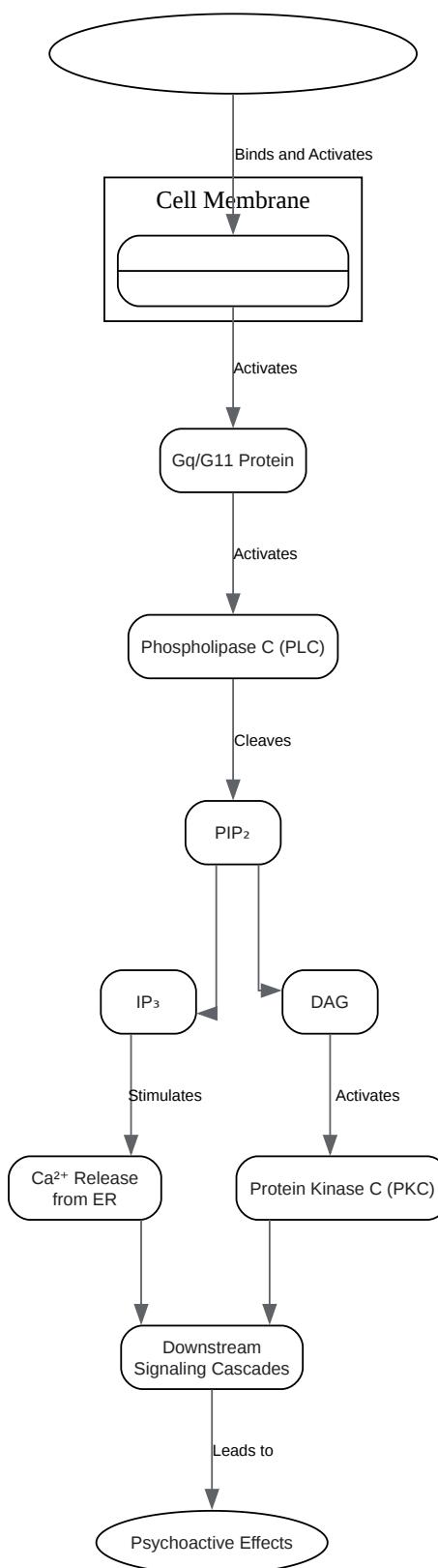
time. After the reaction, the catalyst is filtered off, and the product is isolated and purified using standard techniques such as chromatography.

Biological Significance of N-Isopropylmethylamine Derivatives

The primary interest in **N-isopropylmethylamine** as a building block stems from the significant biological activities of the tryptamine derivatives that can be synthesized from it.

Psychoactive Properties and Serotonin Receptor Interaction

Many N-methyl-N-isopropyltryptamine (MiPT) and 5-methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MiPT) derivatives are known for their psychoactive effects.^{[7][8]} These compounds are agonists or partial agonists at serotonin receptors, particularly the 5-HT_{2A} receptor, which is a key target for classic psychedelic drugs.^{[8][9]} The interaction with these receptors in the central nervous system is believed to be responsible for their hallucinogenic and entactogenic effects.

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Caption: Simplified signaling pathway of 5-HT_{2A} receptor activation by N-isopropyltryptamine derivatives.

Potential Therapeutic Applications

Beyond their psychoactive effects, tryptamine derivatives are being investigated for their therapeutic potential in treating various conditions, including depression, anxiety, and addiction. Furthermore, some studies have indicated that certain tryptamine derivatives possess antitumor properties, opening another avenue for drug development research.[\[2\]](#)

Conclusion

N-Isopropylmethylamine is a valuable and versatile building block in organic synthesis. Its application in the Speeter-Anthony synthesis provides access to a wide array of biologically active tryptamine derivatives, while its use in modern catalytic reactions like palladium-catalyzed carbonylation highlights its utility in constructing other important organic molecules. The detailed experimental protocols and understanding of the biological significance of its derivatives provided in this guide are intended to support researchers and scientists in the fields of medicinal chemistry and drug development in their efforts to design and synthesize novel compounds with therapeutic potential. As research in these areas continues to evolve, the importance of **N-Isopropylmethylamine** as a key synthetic precursor is likely to grow.

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